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Introduction
ML352 is a potent, selective, and noncompetitive inhibitor of the high-affinity choline transporter

(CHT), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2] By blocking

the uptake of choline into presynaptic cholinergic neurons, ML352 is expected to reduce the

synthesis and subsequent release of acetylcholine. These application notes provide detailed

protocols for assessing the effects of ML352 on acetylcholine release in two common in vitro

models: a human cholinergic neuroblastoma cell line (LA-N-2) and isolated nerve terminals

(synaptosomes). The protocols are designed to be adaptable for testing other CHT inhibitors or

substances that may modulate cholinergic function.

Mechanism of Action of ML352
ML352 acts as a noncompetitive inhibitor of the high-affinity choline transporter (CHT),

encoded by the SLC5A7 gene.[1] CHT is responsible for the uptake of choline from the

synaptic cleft into the presynaptic neuron, a crucial step for the synthesis of acetylcholine by

the enzyme choline acetyltransferase (ChAT). By inhibiting CHT, ML352 reduces the

intracellular choline available for acetylcholine synthesis, leading to a decrease in the amount

of acetylcholine that can be packaged into synaptic vesicles and released upon neuronal

stimulation. ML352 is highly selective for CHT and does not significantly inhibit other

cholinergic proteins such as acetylcholinesterase (AChE) or ChAT.[1][2]
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Quantitative Data for ML352
The following table summarizes the key quantitative parameters for ML352's interaction with

the high-affinity choline transporter.

Parameter Value System Reference

Ki (inhibition constant) 92 ± 2.8 nM
hCHT-transfected

HEK293 cells
[3]

166 ± 12 nM
Mouse forebrain

synaptosomes
[3]

172 ± 12 nM
Mouse forebrain

synaptosomes
[3]

IC50 (choline uptake

inhibition)
168.6 ± 49.4 nM

CHT1-expressing

HEK293 cells
[4]

Inhibition of [3H]HC-3

binding
Ki = 128.6 ± 15.3 nM

Membranes from

hCHT-transfected

cells

[5]

Effect on other

cholinergic targets

No significant

inhibition of AChE or

ChAT

[1][2]

Signaling Pathway of Acetylcholine Synthesis and
Inhibition by ML352
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Caption: Mechanism of ML352 inhibition of acetylcholine synthesis.

Experimental Protocols
Protocol 1: Assessing ML352 Effects on Acetylcholine
Release from LA-N-2 Neuroblastoma Cells
This protocol describes a cell-based assay to measure the effect of ML352 on both intracellular

and extracellular acetylcholine levels in the human cholinergic neuroblastoma cell line LA-N-2.

This cell line endogenously expresses the high-affinity choline transporter (CHT).

Materials:

LA-N-2 cells

Cell culture medium: DMEM/Ham's F-12 supplemented with 10% fetal bovine serum (FBS),

100 U/mL penicillin, and 100 µg/mL streptomycin

Assay medium: Choline-free DMEM/Ham's F-12 supplemented with 2% FBS

ML352 stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)
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0.1 M Perchloric acid, ice-cold

24-well cell culture plates

Acetylcholine assay kit (colorimetric or fluorometric)

Plate reader

Procedure:

Cell Culture:

Culture LA-N-2 cells in the recommended cell culture medium in a humidified incubator at

37°C with 5% CO2.

Seed 4 x 10^5 cells per well in a 24-well plate and grow until sub-confluent.

Treatment with ML352:

Prepare serial dilutions of ML352 in the assay medium to achieve the desired final

concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final

concentration as the highest ML352 concentration.

Aspirate the culture medium from the wells and wash the cells once with PBS.

Replace the medium with 1 mL of the prepared assay medium containing the different

concentrations of ML352 or vehicle control.

Incubation:

Incubate the plate for a predetermined time (e.g., 5 hours) at 37°C in a humidified

incubator.

Sample Collection:

Extracellular Fraction: Carefully collect the medium from each well and transfer to a

microcentrifuge tube. This is the extracellular fraction.
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Intracellular Fraction:

Wash the cells remaining in the wells twice with ice-cold PBS.

Add 200 µL of ice-cold 0.1 M perchloric acid to each well to lyse the cells and precipitate

proteins.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Rinse each well with an additional 200 µL of 0.1 M perchloric acid and add it to the

respective microcentrifuge tube. This is the intracellular fraction.

Store all samples at -80°C until acetylcholine measurement.

Acetylcholine Quantification:

Thaw the samples on ice.

Centrifuge the intracellular fraction at high speed (e.g., 10,000 x g) for 10 minutes at 4°C

to pellet the precipitated protein.

Use the supernatant for the acetylcholine assay.

Quantify the acetylcholine concentration in both the extracellular and intracellular fractions

using a commercial acetylcholine assay kit according to the manufacturer's instructions.

Normalize the acetylcholine levels to the total protein content in the intracellular fraction for

each well.

Expected Results:

A dose-dependent decrease in both intracellular and extracellular acetylcholine levels is

expected with increasing concentrations of ML352.

Experimental Workflow:
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Start

Culture LA-N-2 cells in 24-well plates

Treat cells with ML352 or vehicle

Incubate for 5 hours at 37°C

Collect extracellular medium

Wash cells with PBS

Store samples at -80°C

Lyse cells with perchloric acid

Collect intracellular lysate

Quantify acetylcholine using assay kit

Analyze data and determine dose-response

End
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Start

Prepare synaptosomes from brain tissue

Pre-incubate synaptosomes with ML352 or vehicle

Stimulate with high K+ aCSF (or normal aCSF for basal)

Terminate release by centrifugation

Collect supernatant

Quantify acetylcholine in supernatant

Analyze data and compare basal vs. evoked release

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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